Isoform Selectivity: 44-Fold Pim-1 Preference vs. Pan-Pim and Ultra-Selective Comparators
Pim-1 kinase inhibitor 9 exhibits a defined 44-fold selectivity for Pim-1 over Pim-2 [1]. This positions the compound as a preferential rather than pan-Pim inhibitor. By comparison, the pan-Pim inhibitor CX-6258 shows only 5-fold Pim-1/Pim-2 selectivity [2], AZD1208 exhibits approximately 12.5- to 375-fold selectivity depending on assay conditions [3], SGI-1776 demonstrates ~52-fold selectivity , while the ultra-selective TCS PIM-1 1 achieves >400-fold selectivity with Pim-2 IC50 >20,000 nM [4]. Compound 8b thus provides an intermediate selectivity window suitable for experiments where complete Pim-2 sparing is not required but isoform discrimination is still desired.
| Evidence Dimension | Pim-1/Pim-2 selectivity ratio (calculated as IC50_Pim2 / IC50_Pim1) |
|---|---|
| Target Compound Data | Pim-1 IC50 = 0.24 μM; Pim-2 IC50 = 10.53 μM |
| Comparator Or Baseline | CX-6258: Pim-1 IC50 = 5 nM, Pim-2 IC50 = 25 nM (5-fold); AZD1208: Pim-1 IC50 = 0.4 nM, Pim-2 IC50 = 5.0 nM (12.5-fold) [alternative assay: 3 nM vs 150 nM (50-fold)]; SGI-1776: Pim-1 IC50 = 7 nM, Pim-2 IC50 = 363 nM (~52-fold); TCS PIM-1 1: Pim-1 IC50 = 50 nM, Pim-2 IC50 >20,000 nM (>400-fold) |
| Quantified Difference | 44-fold selectivity (target) vs. 5-fold (CX-6258), 12.5-50-fold (AZD1208), ~52-fold (SGI-1776), and >400-fold (TCS PIM-1 1) |
| Conditions | Biochemical kinase inhibition assay (cell-free); Target compound data from Al-Sanea et al. 2023; comparator data from vendor technical datasheets and published literature |
Why This Matters
Procurement decisions hinge on whether the experimental objective requires pan-Pim inhibition or isoform discrimination; compound 8b provides a quantifiably intermediate selectivity profile not replicated by any single comparator.
- [1] Al-Sanea MM, et al. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. J Enzyme Inhib Med Chem. 2023;38(1):2166936. View Source
- [2] TargetMol. CX-6258 Technical Datasheet. Cat. No. T1834. View Source
- [3] Dakin LA, et al. Discovery of novel benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases. Bioorg Med Chem Lett. 2012;22(14):4599-4604. View Source
- [4] Adooq Bioscience. TCS PIM-1 1 Technical Datasheet. Cat. No. A15369. View Source
